molecular formula C8H13NO3 B1279365 2-(Morpholinomethyl)acrylic acid CAS No. 4432-44-4

2-(Morpholinomethyl)acrylic acid

Cat. No.: B1279365
CAS No.: 4432-44-4
M. Wt: 171.19 g/mol
InChI Key: IGZSSKAOSOCVPH-UHFFFAOYSA-N
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Description

2-(Morpholinomethyl)acrylic acid is an organic compound with the molecular formula C8H13NO3 It is characterized by the presence of a morpholine ring attached to an acrylic acid moiety

Scientific Research Applications

2-(Morpholinomethyl)acrylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of polymers and other materials with specific properties.

Safety and Hazards

2-(Morpholinomethyl)acrylic acid is considered hazardous. It is recommended to avoid dust formation, breathing vapors, mist, or gas, and to ensure adequate ventilation . It is also considered dangerous with hazard statements including H301 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Morpholinomethyl)acrylic acid typically involves the reaction of morpholine with acrylic acid under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic addition of morpholine to acrylic acid, followed by acidification to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products. The use of catalysts and advanced purification techniques such as crystallization and distillation are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 2-(Morpholinomethyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the acrylic acid moiety to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Substituted morpholine derivatives.

Mechanism of Action

The mechanism of action of 2-(Morpholinomethyl)acrylic acid involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The acrylic acid moiety can undergo further chemical modifications, enhancing the compound’s biological activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

    2-(Piperidinomethyl)acrylic acid: Similar structure but with a piperidine ring instead of a morpholine ring.

    2-(Pyrrolidinomethyl)acrylic acid: Contains a pyrrolidine ring.

    2-(Azepanomethyl)acrylic acid: Features an azepane ring.

Uniqueness: 2-(Morpholinomethyl)acrylic acid is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The oxygen atom in the morpholine ring can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different ring structures.

Properties

IUPAC Name

2-(morpholin-4-ylmethyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-7(8(10)11)6-9-2-4-12-5-3-9/h1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZSSKAOSOCVPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN1CCOCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439182
Record name 2-(Morpholinomethyl)acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4432-44-4
Record name 2-(Morpholinomethyl)acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Morpholinomethyl)acrylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a manner described by Krawczyk [Henryk Krawczyk, Synthetic Communications, 25 641-650, (1995)] an 8.8 mL (8.8 g; 0.1 mole) portion of morpholine was added to 6.6 g (0.22 eq) of paraformaldehyde and 10.4 g (0.1 mole) of malonic acid in 100 mL of dioxane. After heating in an oil bath at 70 deg for 1 {fraction (1/12)} hours, the solvents were removed in vacuo. The residue was dissolved in acetone, some insoluble material being filtered. The filtrate was taken to an oil in vacuo. This oil was chromatographed on silica gel. Elution of the product with 1:19 methanol methylene chloride gave 5.51 g (32%) of the product, which melted at 121-125° C.
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6.6 g
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32%

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